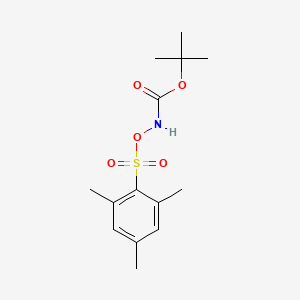

tert-Butyl (mesitylsulfonyl)oxycarbamate

描述

Overview of its Role in Modern Organic Synthesis

Tert-butyl (mesitylsulfonyl)oxycarbamate serves as a key reagent for the direct introduction of a tert-butoxycarbonyl (Boc)-protected amino group. This functionality is highly valued in multi-step syntheses due to the stability of the Boc protecting group under various reaction conditions and its facile removal under acidic conditions. The reagent's primary application lies in the amination of a diverse set of nucleophiles, including carbanions, organometallic reagents, and enolates. Its utility is demonstrated in the synthesis of α-amino acids, β-amino alcohols, and other nitrogen-containing building blocks that are fundamental to the construction of pharmaceuticals and natural products.

Historical Context and Evolution of its Applications

The development of this compound is rooted in the broader field of electrophilic amination, which seeks to reverse the traditional polarity of the nitrogen atom, making it an electrophile. Historically, reagents for electrophilic amination were often hazardous or lacked general applicability. The introduction of N-alkoxycarbonyl-O-sulfonylhydroxylamines, such as the title compound, represented a significant advancement. The mesitylsulfonyl group acts as an excellent leaving group, facilitating the nucleophilic attack on the nitrogen atom.

Initial applications focused on the amination of simple carbanions. However, the scope of its utility has expanded significantly over time. Researchers have successfully employed it in more complex transformations, including asymmetric aminations catalyzed by chiral metal complexes or organocatalysts. This evolution has enabled the stereoselective synthesis of chiral amines, a critical component in many therapeutic agents.

Significance in the Synthesis of Biologically Active Molecules

The construction of nitrogen-containing heterocyclic scaffolds and the introduction of amino groups into complex molecular architectures are common challenges in the synthesis of biologically active molecules. This compound has proven to be an invaluable reagent in addressing these challenges. Its ability to deliver a protected amino group under mild conditions makes it compatible with a wide range of sensitive functional groups often present in complex natural products and drug candidates.

For instance, this reagent has been utilized in the synthesis of precursors to antiviral and anticancer agents, where the precise installation of an amino group is crucial for biological activity. The enantioselective aziridination of α,β-unsaturated aldehydes using this reagent provides a direct route to chiral aziridines, which are versatile intermediates for the synthesis of various nitrogen-containing bioactive compounds. wikipedia.orgcymitquimica.com

Properties of this compound

| Property | Value |

| CAS Number | 343407-61-0 |

| Molecular Formula | C14H21NO5S |

| Molecular Weight | 315.39 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 114-116 °C |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate (B1210297). |

Structure

3D Structure

属性

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMDSNGINQNHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189588 | |

| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-39-4 | |

| Record name | [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Mesitylsulfonyl Oxycarbamate

Established Synthetic Routes

The primary and most widely documented method for the preparation of tert-butyl (mesitylsulfonyl)oxycarbamate involves the reaction of a sulfonyl chloride with a protected hydroxylamine (B1172632) derivative.

Reaction of 2-Mesitylenesulfonyl Chloride with tert-Butyl Hydroxycarbamate

The established synthetic pathway to this compound is the reaction between 2-Mesitylenesulfonyl Chloride and tert-Butyl Hydroxycarbamate. theseus.finih.govbath.ac.ukresearchgate.netnih.govnih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com This reaction is a type of O-sulfonylation, where the hydroxyl group of the N-Boc protected hydroxylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product and hydrochloric acid as a byproduct.

The successful synthesis of this compound hinges on the careful control of reaction parameters. A commonly employed set of conditions involves conducting the reaction at a reduced temperature of 0°C. theseus.finih.govbath.ac.uknih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com This is likely to control the exothermicity of the reaction and to minimize potential side reactions, such as the degradation of the starting materials or the product.

The choice of solvent is also crucial. Anhydrous ether, specifically diethyl ether, is frequently used as the reaction medium. theseus.finih.govbath.ac.uknih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com The use of an aprotic and relatively non-polar solvent like diethyl ether is advantageous as it readily dissolves the reactants while not interfering with the reaction mechanism.

A base is an essential component of this reaction to neutralize the hydrochloric acid generated during the sulfonylation. Triethylamine (B128534) (TEA) is the base of choice in the reported procedures. theseus.finih.govbath.ac.uknih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com The base plays a critical role in driving the reaction to completion by scavenging the acid, which would otherwise protonate the starting hydroxylamine and inhibit its nucleophilicity.

A typical experimental procedure involves dissolving 2-Mesitylenesulfonyl Chloride and tert-Butyl Hydroxycarbamate in diethyl ether, cooling the mixture to 0°C, and then adding triethylamine dropwise. theseus.finih.gov The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

| Temperature | 0°C | Controls exothermicity and minimizes side reactions. |

| Solvent | Diethyl Ether | Aprotic, dissolves reactants without interfering with the reaction. |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct, driving the reaction to completion. |

Triethylamine (TEA) serves as a crucial acid scavenger in the synthesis of this compound. nih.govbath.ac.uknih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com The reaction between 2-Mesitylenesulfonyl Chloride and tert-Butyl Hydroxycarbamate produces one equivalent of hydrochloric acid (HCl). This acid can protonate the nitrogen atom of the unreacted tert-Butyl Hydroxycarbamate, rendering it non-nucleophilic and thereby halting the reaction.

TEA, being a tertiary amine, is a non-nucleophilic base that effectively neutralizes the generated HCl, forming triethylammonium (B8662869) chloride (TEA-Cl). theseus.fi This salt is a white solid that is insoluble in diethyl ether and can be easily removed from the reaction mixture by filtration. theseus.finih.gov The removal of HCl from the solution ensures that the concentration of the nucleophilic tert-Butyl Hydroxycarbamate remains high, thus driving the equilibrium towards the formation of the desired product. The dropwise addition of TEA is recommended to maintain a controlled reaction rate and to manage the heat generated from the acid-base neutralization. theseus.fi

The choice of solvent can significantly impact the outcome of the synthesis. Diethyl ether is a commonly reported solvent for this reaction. theseus.finih.govbath.ac.uknih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com Its aprotic nature prevents it from participating in the reaction, and its ability to dissolve the reactants facilitates a homogeneous reaction mixture. Furthermore, the low boiling point of diethyl ether allows for its easy removal during the work-up procedure.

While less specifically documented for this exact reaction in the provided context, Methyl tert-Butyl Ether (MTBE) is another ether-based solvent that could potentially be used. MTBE shares many properties with diethyl ether, such as being aprotic and a good solvent for organic compounds. In some applications, MTBE is preferred due to its lower volatility and reduced tendency to form explosive peroxides. However, for the synthesis of this compound, diethyl ether has been demonstrated to be effective. theseus.finih.govbath.ac.uknih.govorganic-chemistry.orgsigmaaldrich.comchemimpex.com

Purification Techniques and Yield Optimization

Achieving a high yield of pure this compound is contingent on effective purification methods.

Flash Chromatography

Following the completion of the reaction and the removal of the triethylammonium chloride salt by filtration, the crude product is typically purified by flash chromatography. researchgate.netorganic-chemistry.org This technique is a rapid form of column chromatography that utilizes a positive pressure to force the eluent through the stationary phase (typically silica (B1680970) gel), leading to a faster and more efficient separation.

For the purification of this compound, a common eluent system is a mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381). theseus.finih.gov A specific ratio of 25:75 EtOAc/hexane has been reported to provide a quantitative yield of the product as a white solid. theseus.finih.gov The polarity of the eluent is a critical parameter in flash chromatography. A less polar solvent system, such as the one described, allows for the effective separation of the desired product from any unreacted starting materials or non-polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 2: Summary of Purification and Yield

| Purification Technique | Eluent System | Reported Yield |

| Flash Chromatography | 25/75 Ethyl Acetate/Hexane | Quantitative |

By carefully controlling the reaction conditions and employing effective purification techniques such as flash chromatography, this compound can be synthesized in high yield and purity.

Recrystallization Methods

The purification of this compound is crucial to ensure its suitability for subsequent chemical transformations. While specific recrystallization protocols for this exact compound are not extensively detailed in publicly available literature, methods for structurally analogous compounds, such as tert-butyl carbamate (B1207046), provide valuable insights into potential purification strategies.

For instance, tert-butyl carbamate can be effectively recrystallized from hexane or a 1:1 mixture of benzene (B151609) and hexane. orgsyn.org Another potential solvent system involves tert-butyl methyl ether with hexane, which has been used for the recrystallization of other tert-butyl carbamate derivatives. These solvent systems suggest that a non-polar solvent or a mixture of a moderately polar and a non-polar solvent could be effective for the recrystallization of this compound. The choice of solvent would depend on the solubility profile of the crude product and the impurities present. A general approach to recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Potential Recrystallization Solvents for this compound (by analogy):

| Solvent/Solvent System | Rationale |

| Hexane | Non-polar solvent, effective for similar carbamates. orgsyn.org |

| Benzene/Hexane (1:1) | A mixture that can fine-tune the solubility for optimal crystal growth. orgsyn.org |

| tert-Butyl methyl ether/Hexane | A less toxic alternative to benzene-containing systems. |

| Water | While used for some carbamates, it may lead to lower recovery. orgsyn.org |

Filtration and Washing Procedures

Following recrystallization or precipitation, the solid product must be isolated and cleansed of residual solvents and soluble impurities. The filtration and washing procedures are critical for obtaining a high-purity final product.

In a typical laboratory setting, the crystalline slurry is filtered under vacuum using a Büchner funnel. The choice of washing solvent is paramount; it should be a solvent in which the desired product has minimal solubility at the washing temperature, while the impurities are readily soluble. For compounds synthesized in ethereal solvents, ether itself is often used as a washing solvent to remove any remaining soluble starting materials or byproducts.

In the synthesis of the related compound O-mesitylenesulfonylhydroxylamine from N-BocO-mesitylenesulfonylhydroxylamine, the precipitated solid is filtered and washed extensively with water until the pH of the filtrate is neutral. This suggests that for this compound, if synthesized in a manner that produces water-soluble byproducts, an aqueous wash could be beneficial, provided the compound itself is not significantly soluble in water. Following an aqueous wash, a rinse with a volatile, non-polar organic solvent like cold hexane can help to remove residual water and any organic impurities.

General Filtration and Washing Procedure:

| Step | Procedure | Purpose |

| 1. Filtration | The crystalline slurry is poured onto a filter paper in a Büchner funnel under vacuum. | To separate the solid product from the mother liquor. |

| 2. Washing with Water | The filter cake is washed with portions of cold deionized water. | To remove water-soluble impurities and inorganic salts. |

| 3. Washing with Cold Organic Solvent | The filter cake is then washed with a cold, non-polar solvent such as hexane or ether. | To remove residual organic impurities and water. |

| 4. Drying | The purified solid is dried under vacuum to remove all traces of washing solvents. | To obtain the final, dry, and pure product. |

Alternative and Emerging Synthetic Strategies

The pursuit of more efficient, sustainable, and safer chemical processes has driven research into alternative and emerging synthetic strategies for a wide range of organic compounds, including this compound.

Discussion of Novel Reagents and Catalysts

Recent advancements in organic synthesis have introduced novel reagents and catalysts that could be applied to the synthesis of this compound, potentially offering milder reaction conditions, higher yields, and improved selectivity.

For the O-sulfonylation of the N-Boc protected hydroxylamine, alternatives to traditional sulfonyl chlorides in the presence of a base are being explored. For instance, the development of novel sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), for the synthesis of primary sulfonamides from organometallic reagents, highlights the ongoing innovation in sulfur-nitrogen bond formation. researchgate.netacs.orgorganic-chemistry.org While not a direct precedent, this indicates a trend towards creating more versatile and reactive sulfonating agents.

Furthermore, transition metal-catalyzed C-N bond-forming reactions using O-benzoylhydroxylamines as electrophilic aminating agents have become a powerful tool in organic synthesis. vivekanandcollege.ac.in This suggests the potential for developing catalytic methods for the N-O bond formation or the sulfonylation step in the synthesis of the target molecule. An iron-catalyzed aminative difunctionalization of alkenes using novel hydroxylamine-derived aminating reagents has also been reported, showcasing the potential of metal catalysis in forming related structures. chemrxiv.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches could be envisioned.

Alternative Solvents: The use of hazardous and volatile organic solvents is a primary concern in traditional organic synthesis. Green chemistry promotes the use of safer alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net For the synthesis of sulfonates and sulfonamides, water has been successfully used as a solvent, with sodium carbonate as a base, leading to high yields and purities in an environmentally friendly manner. researchgate.net

Catalysis: The use of catalysts can lead to more atom-economical and energy-efficient processes. The development of biocatalytic methods, for example, using immobilized enzymes, is a growing area of interest for the synthesis of carbamates. nih.govbeilstein-journals.orgunimi.it

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govbeilstein-journals.orgacs.org The synthesis of carbamates has been successfully demonstrated using flow reactors, sometimes coupled with biocatalytic steps, which can lead to higher yields and purities in a more sustainable manner. nih.govbeilstein-journals.org Phosgene-free flow-system synthesis of carbamates is another green alternative to classical methods. researchgate.net

Sustainable Purification: Greener purification techniques, such as crystallization-based purification, can significantly reduce solvent waste compared to chromatography. epa.gov The development of a robust crystallization process for this compound would align with the principles of green chemistry by minimizing the environmental footprint of its production.

Mechanistic Investigations of Reactions Involving Tert Butyl Mesitylsulfonyl Oxycarbamate

Role as an Electrophilic Nitrogen Source

tert-Butyl (mesitylsulfonyl)oxycarbamate functions as an effective electrophilic nitrogen source. The mesitylsulfonyl group acts as a good leaving group, and upon its departure, it generates a reactive nitrene or a related electrophilic nitrogen species. This species is then capable of reacting with a wide range of nucleophiles. The tert-butoxycarbonyl (Boc) group serves as a protectant for the nitrogen atom, which can be readily removed under acidic conditions after the desired transformation has been achieved. The electrophilic nature of the nitrogen atom is enhanced by the electron-withdrawing mesitylsulfonyl group, making it susceptible to nucleophilic attack.

Reaction Mechanisms in Aziridination Reactions

Aziridines are valuable three-membered heterocyclic compounds that serve as versatile synthetic intermediates. This compound has been employed in the synthesis of aziridines from olefins.

Enantioselective Aziridination of α,β-Unsaturated Aldehydes

The organocatalytic enantioselective aziridination of α,β-unsaturated aldehydes represents a significant application of this compound and its analogs. nottingham.ac.uk In a reaction catalyzed by a chiral amine, the aldehyde first reacts with the catalyst to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitrogen of the carbamate (B1207046) reagent. The subsequent intramolecular cyclization and elimination of the mesitylsulfonate leaving group yields the desired 2-formylaziridine with high enantioselectivity. researchgate.net The reaction proceeds through a stepwise mechanism involving the formation of a new C-N bond followed by ring closure.

A proposed mechanism involves the reaction of the α,β-unsaturated aldehyde with a chiral secondary amine catalyst to form an enamine. This enamine then undergoes a Michael-type addition to the electrophilic nitrogen of this compound. The resulting intermediate then undergoes an intramolecular cyclization to form the aziridine (B145994) ring, with the expulsion of the mesitylsulfonate anion. The chiral catalyst is regenerated at the end of the catalytic cycle.

Catalyst Systems for Asymmetric Induction

A variety of catalyst systems have been developed to achieve high levels of asymmetric induction in aziridination reactions. Chiral amine catalysts, such as diphenylprolinol silyl (B83357) ethers, have proven to be highly effective in promoting the enantioselective aziridination of α,β-unsaturated aldehydes. nottingham.ac.uk These catalysts create a chiral environment around the reacting species, directing the approach of the electrophilic nitrogen source to one face of the enamine intermediate. The choice of catalyst, solvent, and other reaction conditions can significantly influence the yield and enantioselectivity of the aziridination reaction. Other catalyst systems, including those based on chiral Lewis acids and transition metals, have also been explored for asymmetric aziridination reactions. msu.edumsu.edu

The following table summarizes the results of an organocatalytic enantioselective aziridination of cinnamaldehyde (B126680) with an N-arenesulfonyloxycarbamate using different catalysts and additives.

| Entry | Catalyst | Additive | Yield (%) | ee (%) |

| 1 | Diphenylprolinol TMS ether | Na2CO3 | 81 | 95 |

| 2 | Diphenylprolinol TES ether | Na2CO3 | 85 | 96 |

| 3 | Diphenylprolinol TES ether | NaOAc | 88 | 94 |

| 4 | Diphenylprolinol TES ether | K2CO3 | 75 | 93 |

Data sourced from studies on enantioselective aziridination reactions. nottingham.ac.uk

Mechanisms in Amination Reactions

This compound is also a key reagent in electrophilic amination reactions, allowing for the direct introduction of a protected amino group.

Amination of Enolates to Yield α-Amino Esters

The amination of ester enolates with this compound provides a direct route to α-amino esters, which are important building blocks for peptides and other biologically active molecules. The reaction mechanism involves the generation of an enolate from an ester using a strong base. This nucleophilic enolate then attacks the electrophilic nitrogen atom of the carbamate reagent. The subsequent departure of the mesitylsulfonate leaving group results in the formation of the N-Boc protected α-amino ester.

The general mechanism can be depicted as follows:

Deprotonation of the α-carbon of the ester by a base to form a nucleophilic enolate.

Nucleophilic attack of the enolate on the electrophilic nitrogen of this compound.

Elimination of the mesitylsulfonate leaving group to afford the N-Boc-α-amino ester.

Prevention of Racemization in Amination Processes

A significant challenge in the amination of enolates is the potential for racemization at the α-carbon, particularly if it is a stereocenter. The planarity of the enolate intermediate can lead to the loss of stereochemical information. To address this, several strategies have been developed. One approach is the use of chiral auxiliaries attached to the ester, which can direct the approach of the electrophilic aminating agent from one face of the enolate. Another strategy involves the use of chiral bases or phase-transfer catalysts to create a chiral environment that favors the formation of one enantiomer. Furthermore, careful control of reaction conditions, such as temperature and the choice of base and solvent, can help to minimize racemization and achieve high levels of stereoselectivity.

Considerations of Steric and Electronic Effects

In the reactions involving this compound, the mechanistic pathways and reaction outcomes are profoundly influenced by the interplay of steric and electronic effects originating from its constituent parts. The two key functional components, the mesitylsulfonyl moiety and the tert-butoxycarbonyl (Boc) protecting group, each contribute distinct properties that govern the reagent's reactivity.

Impact of the Mesitylsulfonyl Moiety

The mesitylsulfonyl group, a 2,4,6-trimethylbenzenesulfonyl substituent, exerts a significant influence on the reaction mechanics through a combination of pronounced steric hindrance and potent electronic effects.

Steric Effects: The most notable characteristic of the mesityl group is its substantial steric bulk. The presence of two methyl groups in the ortho-positions relative to the sulfonyl group creates a sterically congested environment around the sulfonyl-oxygen bond. This steric shielding can impede the approach of nucleophiles or other reactants to the sulfur atom or adjacent sites. This hindrance plays a crucial role in directing the regioselectivity of reactions and can decrease reaction rates compared to less hindered sulfonyl groups (e.g., tosyl or besyl groups).

Electronic Effects: The electronic nature of the mesitylsulfonyl group is twofold.

Inductive and Mesomeric Effects of the Ring: The three methyl groups on the benzene (B151609) ring are electron-donating via induction and hyperconjugation. This increases the electron density of the aromatic ring itself.

The combination of these properties makes the mesitylsulfonyl moiety a key controller of reactivity, using its bulk to direct interactions and its strong electron-withdrawing nature to facilitate bond cleavage.

| Effect Type | Description | Impact on Reactivity |

| Steric | Significant bulk from two ortho-methyl groups on the benzene ring. | Hinders nucleophilic attack at the sulfur center; influences regioselectivity by blocking certain reaction pathways. |

| Electronic | The sulfonyl group is strongly electron-withdrawing, while the methyl groups are weakly electron-donating to the ring. | Stabilizes the mesitylenesulfonate anion, making it an excellent leaving group; increases the electrophilicity of the sulfur atom. |

Influence of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, and its influence is a well-understood combination of steric and electronic factors. researchgate.netlibretexts.org

Steric Effects: The defining feature of the Boc group is the sterically demanding tert-butyl substituent. researchgate.net This large group can effectively block or slow down reactions at the protected nitrogen and adjacent atoms by physically preventing the approach of reagents, a phenomenon known as steric hindrance. wikipedia.orgyoutube.com This effect is often exploited to enforce specific conformations or to achieve selectivity in reactions involving other parts of the molecule. wikipedia.org

Electronic Effects: The electronic character of the Boc group is nuanced:

Electron-Withdrawing Character: The carbonyl moiety attached to the nitrogen atom acts as an inductive and resonance electron-withdrawing group. This delocalization of the nitrogen's lone pair of electrons into the carbonyl group reduces the nucleophilicity and basicity of the protected amine.

Stability and Cleavage: The tert-butyl group plays a crucial electronic role in the Boc group's primary function as a protecting group. It is stable to a wide range of nucleophilic and basic conditions. However, under acidic conditions, the carbonyl oxygen is protonated, and the C-O bond cleaves to form a relatively stable tert-butyl carbocation and carbamic acid, which subsequently decarboxylates. chemistrysteps.com The stability of this tertiary carbocation is the key reason the Boc group can be removed under mild acidic conditions, a feature that distinguishes it from other carbamate protecting groups. chemistrysteps.com

The interplay of steric bulk, which provides stability and selectivity, and the unique electronic nature that allows for facile, acid-labile deprotection, makes the Boc group a versatile controller of reactivity in the parent molecule.

| Effect Type | Description | Impact on Reactivity |

| Steric | The large tert-butyl group creates significant steric bulk around the carbamate nitrogen. | Protects the nitrogen from participating in unwanted side reactions; can direct the stereochemical outcome of nearby reactions. |

| Electronic | The carbonyl group reduces the nucleophilicity of the nitrogen. The tert-butyl group allows for easy cleavage in acid via a stable carbocation. | Renders the protected amine unreactive under many conditions; provides a mechanism for selective and mild deprotection. researchgate.net |

Applications of Tert Butyl Mesitylsulfonyl Oxycarbamate in Complex Organic Synthesis

Synthesis of Hydroxylamine (B1172632) Derivatives

Tert-butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, serves as a stable and convenient precursor for the generation of reactive hydroxylamine species. The Boc group can be removed under acidic conditions to furnish O-mesitylenesulfonylhydroxylamine (MSH), a potent electrophilic aminating reagent. nih.govchemicalbook.com This controlled release of a reactive hydroxylamine derivative is a key feature of its utility.

Furthermore, the core structure of this compound allows for its use in the synthesis of various substituted hydroxylamine derivatives. While direct displacement of the mesitylsulfonyl group can be challenging, related N-Boc protected hydroxylamines can undergo O-alkylation to produce a range of O-substituted hydroxylamines. organic-chemistry.org This approach provides a pathway to diverse hydroxylamine derivatives that are valuable building blocks in medicinal chemistry and materials science. The general strategy involves the reaction of an alcohol with a protected hydroxylamine in the presence of a suitable activating agent. This methodology highlights the importance of N-Boc protected hydroxylamines, such as the title compound, as key intermediates in the synthesis of more complex hydroxylamine structures.

| Reagent | Product Type | Key Transformation |

| This compound | O-Mesitylenesulfonylhydroxylamine (MSH) | Acid-mediated deprotection of the Boc group |

| N-Boc-hydroxylamine (related compound) | O-Alkyl-N-Boc-hydroxylamines | O-alkylation with alcohols/alkyl halides |

Construction of Heterocyclic Compounds

The electrophilic nature of the nitrogen atom in this compound makes it a valuable tool for the synthesis of nitrogen-containing heterocycles.

The synthesis of nih.govnih.govchemrxiv.orgtriazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant biological activity, can be achieved through the electrophilic amination of 2-aminopyridine (B139424) derivatives. nih.gov Reagents like O-mesitylenesulfonylhydroxylamine (MSH), which can be generated from this compound, are effective for the N-amination of pyridines to form N-aminopyridinium salts. nih.gov These intermediates can then undergo cyclization to form the desired triazolopyridine core.

The general reaction pathway involves the nucleophilic attack of the pyridine (B92270) nitrogen onto the electrophilic nitrogen of the hydroxylamine reagent, leading to the formation of an N-N bond. Subsequent intramolecular cyclization and aromatization yield the fused heterocyclic system. The use of a Boc-protected reagent like this compound allows for a controlled reaction, with the Boc group potentially being removed in a subsequent step to facilitate cyclization.

This compound is a well-established reagent for the aziridination of olefins. nih.gov Aziridines are strained, three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates and are found in the core structure of numerous biologically active molecules. The reaction proceeds via the electrophilic addition of the "N-Boc" moiety across the double bond of an alkene.

This transformation is particularly useful in the synthesis of complex molecules due to its potential for stereocontrol. The development of catalytic, enantioselective aziridination reactions has further expanded the utility of this methodology. nih.gov A notable application of this chemistry is in the synthesis of precursors to complex natural products. For instance, the aziridination of a suitable olefin is a key step in synthetic routes towards the mitomycin class of anticancer agents. The aziridine (B145994) ring is a crucial structural feature of these molecules, and its stereoselective installation is critical for their biological activity.

| Reaction Type | Substrate | Product | Application |

| Aziridination | Olefin | N-Boc-aziridine | Synthesis of biologically active compounds |

Advanced Synthetic Intermediacy

The ability of this compound to introduce a protected nitrogen functionality makes it a valuable intermediate in multi-step synthetic sequences.

In the total synthesis of complex natural products and other target molecules, the strategic introduction of nitrogen atoms is often a critical challenge. This compound provides a solution by enabling the formation of C-N bonds at various stages of a synthetic route. The Boc protecting group is robust enough to withstand a range of reaction conditions, yet it can be removed under relatively mild acidic conditions when required. nih.gov

An illustrative example is its potential use in the synthesis of complex alkaloids or polycyclic structures where a nitrogen atom needs to be installed with high chemo- and stereoselectivity. The aziridination of a complex intermediate, as mentioned in the context of mitomycin synthesis, is a prime example of its role in a multi-step sequence. The resulting aziridine can then be further elaborated through stereospecific ring-opening reactions to introduce other functional groups.

In the field of drug discovery, the ability to rapidly synthesize a library of analogs of a lead compound is crucial for optimizing its pharmacological properties. The functionalities provided by this compound are highly relevant in this context. The introduction of an N-Boc protected amine allows for further functionalization, enabling the exploration of structure-activity relationships (SAR). nih.gov

Comparison with Related Reagents

In the field of complex organic synthesis, the choice of a reagent is critical to the outcome of a synthetic sequence. This compound serves as a specialized reagent for the introduction of a protected amino group. Its utility and function are best understood when compared and contrasted with other reagents used in amination and peptide synthesis, such as O-(mesitylsulfonyl)hydroxylamine and (S)-tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate.

Contrast with O-(mesitylsulfonyl)hydroxylamine

O-(mesitylsulfonyl)hydroxylamine (MSH) and this compound are structurally related, both serving as electrophilic aminating agents. However, their applications, handling, and the nature of the amino group they deliver are fundamentally different.

Key Distinctions:

Transferred Group: The most significant difference lies in the functional group transferred to a nucleophile. MSH is a powerful aminating agent that introduces an unprotected amino group (-NH₂) in a single step. chem-station.com This is highly advantageous in syntheses where a free amine is the desired final functionality or when subsequent protecting group manipulations are to be avoided to improve step economy. rsc.org In contrast, this compound transfers a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc). chemicalbook.com This renders the newly installed amino group unreactive to many reaction conditions, allowing for further synthetic transformations on other parts of the molecule before a final deprotection step.

Reactivity and Stability: MSH is a highly reactive reagent known for its potential hazards. It can detonate when concentrated to dryness, which restricts its commercial availability and necessitates careful handling protocols for its in situ preparation and use. chem-station.comresearchgate.net The presence of the electron-withdrawing Boc group in this compound moderates the reactivity of the N-O bond, resulting in a more stable, solid reagent that is generally safer to handle and store. chemicalbook.com

Synthetic Applications: The differing functionalities dictate their primary applications. MSH is widely used for the direct synthesis of primary amines, aziridines from alkenes, and in classic name reactions like the Beckmann and Neber rearrangements. chem-station.comchemrxiv.orgnih.gov Its utility is prominent in creating building blocks like primary anilines from boronic acids. chem-station.com this compound is specifically employed when a protected amine is required. A key application is in the enantioselective aziridination of α,β-unsaturated aldehydes, where the Boc group is crucial for directing stereochemistry and for subsequent synthetic utility. chemicalbook.comcymitquimica.com

| Feature | This compound | O-(mesitylsulfonyl)hydroxylamine (MSH) |

|---|---|---|

| Structure | MsO-NH-Boc | MsO-NH₂ |

| Transferred Functional Group | Boc-protected amino (-NHBoc) | Unprotected amino (-NH₂) |

| Primary Role | Electrophilic source of -NHBoc | Electrophilic source of -NH₂ |

| Stability & Handling | Stable, crystalline solid; considered safer to handle. chemicalbook.com | Potentially explosive, especially upon concentration; often prepared in situ. chem-station.comresearchgate.net |

| Key Applications | Enantioselective aziridination of unsaturated aldehydes. chemicalbook.comcymitquimica.com | Beckmann rearrangements, aziridination, amination of boronic acids. chem-station.comchemrxiv.org |

| Synthetic Strategy | Introduction of a protected amine for multi-step synthesis. | Direct introduction of a primary amine, improving step economy. rsc.org |

Comparison to (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate

The comparison between this compound and (S)-tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate is not one of similar reactivity, but rather of differing synthetic strategies for incorporating a protected amino functionality into a molecule. They represent fundamentally different classes of compounds.

Key Distinctions:

Reagent Class and Role: this compound is an electrophilic aminating agent . Its purpose is to react with a nucleophile (such as a carbanion or an alkene) to form a new carbon-nitrogen bond, thereby introducing a -NHBoc group onto the substrate. wiley-vch.de In contrast, (S)-tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate is a chiral building block . It is a stable, pre-formed molecule that already contains a Boc-protected amino group. It does not act as an aminating agent; instead, it is incorporated into larger structures through reactions at other points in the molecule or by utilizing its amine functionality in standard nucleophilic reactions after deprotection.

Type of Bond Formation: The primary use of this compound is for the de novo construction of C-N bonds via an electrophilic nitrogen source. This is a powerful tool for converting a C-nucleophile into a C-amine bond. (S)-tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate, on the other hand, is typically used in synthetic routes where its existing chiral framework is preserved and integrated. For instance, it could be a precursor to a chiral amine used in amide couplings or as a component in the synthesis of more complex chiral ligands or pharmaceutical intermediates.

Chirality: this compound is an achiral reagent. While it can be used in asymmetric reactions (e.g., enantioselective aziridination), the chirality must be induced by an external source like a chiral catalyst. chemicalbook.comcymitquimica.com (S)-tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate is inherently chiral. Its primary value in synthesis is often to serve as a source of enantiopure material, transferring its specific stereochemistry to the target molecule.

| Feature | This compound | (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate |

|---|---|---|

| Compound Class | Electrophilic Aminating Reagent | Chiral Building Block / Protected Amine |

| Synthetic Role | Electrophile: Donates a "-NHBoc" group to a nucleophile. | Building Block: Incorporated as a complete, chiral fragment into a larger molecule. |

| Primary Transformation | Forms a new C-N bond via electrophilic amination. | Incorporated via reactions at other functional groups or used as a nucleophile after deprotection. |

| Chirality | Achiral reagent; requires a chiral catalyst or auxiliary for asymmetric synthesis. | Inherently chiral (S-configuration); used as a source of chirality. |

| Typical Use Case | Converting an alkene to a Boc-protected aziridine. chemicalbook.com | Serving as a fragment in the modular synthesis of a complex chiral molecule. |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on tert-butyl (mesitylsulfonyl)oxycarbamate are not widely available in peer-reviewed literature, the principles of DFT can be applied to understand its chemical behavior.

Assessment of Steric Hindrance

The structure of this compound, featuring a bulky tert-butyl group and a mesityl group, suggests that steric hindrance plays a significant role in its reactivity and conformational preferences. DFT calculations can be employed to quantify these steric effects. By calculating the optimized molecular geometry, bond lengths, and bond angles, researchers can visualize the spatial arrangement of the atoms.

Furthermore, DFT can be used to compute steric parameters. These calculations would likely reveal significant steric congestion around the nitrogen and sulfonyl groups, influencing the approach of reactants and the stability of transition states in chemical reactions.

Table 1: Calculated Steric and Electronic Parameters from Hypothetical DFT Analysis

| Parameter | Value | Interpretation |

|---|---|---|

| Van der Waals Volume (ų) | 250-270 | High value indicates significant molecular size and potential for steric hindrance. |

| Surface Area (Ų) | 450-480 | Large surface area, with significant contributions from the bulky substituent groups. |

| Dipole Moment (Debye) | 2.5 - 3.5 | A moderate dipole moment suggests a polar nature, influencing solubility and intermolecular interactions. |

| HOMO Energy (eV) | -8.5 to -9.5 | The energy of the Highest Occupied Molecular Orbital can indicate the molecule's susceptibility to electrophilic attack. |

Prediction of Reaction Outcomes

DFT is a powerful tool for predicting the outcomes of chemical reactions by calculating the energies of reactants, products, and transition states. For this compound, DFT could be used to model various transformations, such as its use as an aminating agent.

By mapping the potential energy surface for a proposed reaction mechanism, the activation energies for different pathways can be determined. The pathway with the lowest activation energy is generally the most favorable. For instance, in reactions involving the transfer of the N-Boc group, DFT could predict the regioselectivity and stereoselectivity by comparing the energies of the different possible transition states. These theoretical calculations can guide the design of new synthetic methodologies and explain experimentally observed product distributions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulations for this compound are not documented in the literature, this technique could provide insights into its dynamic behavior in different environments.

An MD simulation would model the interactions of the compound with solvent molecules over time, providing information on its conformational flexibility, solvation properties, and potential for aggregation. For example, simulations in aqueous and organic solvents could reveal how the bulky and polar groups of the molecule interact with the surrounding medium, which is crucial for understanding its solubility and reactivity in different reaction conditions. The trajectory data from MD simulations can be analyzed to understand the stability of different conformers and the dynamics of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While this compound is primarily a synthetic reagent, QSAR principles can be applied to understand how structural modifications would affect its reactivity or other chemical properties.

For a series of related sulfonyl)oxycarbamates, a QSAR model could be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with a measured property, such as reaction rate or yield.

A hypothetical QSAR study on a series of analogs might reveal that:

Increasing the steric bulk on the sulfonyl group decreases the reaction rate.

The electronic nature of substituents on the aryl ring of the sulfonyl group influences the stability of the leaving group and thus the reaction kinetics.

Such models, once validated, could be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of reagents with optimized performance.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatographic methods are fundamental in separating tert-butyl (mesitylsulfonyl)oxycarbamate from starting materials, byproducts, and other impurities, as well as in quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. Purity levels are often determined by HPLC analysis, with standards typically exceeding 95%.

Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is well-suited for the analysis of moderately polar compounds like this compound. C18 columns, which have octadecylsilane-modified silica (B1680970) as the stationary phase, are commonly employed for this purpose due to their broad applicability and robustness. The separation mechanism is based on the hydrophobic interactions between the analyte and the C18 alkyl chains.

Detection of this compound is typically achieved using a UV detector. The presence of the mesitylene (B46885) (2,4,6-trimethylphenyl) aromatic ring in the molecule results in strong UV absorbance. A detection wavelength in the range of 210–254 nm is generally effective for monitoring the elution of the compound from the HPLC column. This range ensures high sensitivity for the aromatic system present in the molecule.

The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for the reversed-phase analysis of related carbamate (B1207046) and sulfonate compounds consists of a mixture of water and acetonitrile (B52724) (MeCN). A gradient elution, where the proportion of acetonitrile is gradually increased, is often used to ensure the efficient elution of the target compound while providing good resolution from impurities with different polarities.

For methods that are coupled with mass spectrometry (MS), a volatile acid such as formic acid (typically at a concentration of 0.1%) is added to the mobile phase. This serves to protonate the analyte, enhancing its ionization efficiency in the mass spectrometer source, and also improves peak shape by minimizing tailing.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Detection | UV at 210-254 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. For this compound, a mobile phase consisting of a 25:75 mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) has been effectively used with silica gel plates. The separated spots on the TLC plate can be visualized under UV light due to the UV-active mesityl group.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their connectivity in the molecule. The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) shows characteristic signals that correspond to the protons of the tert-butyl group, the methyl groups on the mesitylene ring, and the aromatic protons.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.77 | s | 1H | NH |

| 6.98 | s | 2H | Aromatic CH |

| 2.66 | s | 6H | o-Methyl (mesityl) |

| 2.31 | s | 3H | p-Methyl (mesityl) |

Table 3: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Expected Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | 150-155 |

| Aromatic C (quaternary) | 130-145 |

| Aromatic CH | 125-135 |

| tert-Butyl (quaternary C) | ~80 |

| tert-Butyl (CH₃) | ~28 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit absorption bands corresponding to the N-H, C-H, C=O, and S=O bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200-3400 | N-H | Stretch |

| 2950-3000 | C-H (sp³) | Stretch |

| ~1750 | C=O (carbamate) | Stretch |

| 1350-1380 | S=O (sulfonyl) | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular weight: 315.39 g/mol ), mass spectral analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound may undergo fragmentation. Common fragmentation patterns for molecules containing a tert-butyl group involve the loss of a tert-butyl cation or related fragments. The NIST mass spectrometry data for this compound indicates significant peaks at m/z values of 137, 118, 200, and 117, which correspond to various fragments of the parent molecule.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Ethyl Acetate |

| Hexane |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Proton (¹H) NMR spectroscopy, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the molecule, confirming the presence and connectivity of its distinct functional groups. uni-heidelberg.de

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the compound exhibits characteristic signals corresponding to the tert-butyl group, the mesityl (2,4,6-trimethylphenyl) group, and the carbamate proton. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically located in the upfield region of the spectrum. The protons of the three methyl groups on the mesityl ring also produce sharp singlets, with the para-methyl protons appearing at a slightly different chemical shift than the two ortho-methyl protons. The two aromatic protons of the mesityl ring show up as a singlet due to their symmetrical substitution pattern. A broader singlet corresponding to the N-H proton of the carbamate linkage is also observed. uni-heidelberg.de

Detailed research findings provide specific chemical shift values for each proton environment, as summarized in the table below. uni-heidelberg.de

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Carbamate) | 7.62 | Singlet | 1H |

| Aromatic C-H (Mesityl) | 6.99 | Singlet | 2H |

| ortho-CH₃ (Mesityl) | 2.67 | Singlet | 6H |

| para-CH₃ (Mesityl) | 2.32 | Singlet | 3H |

| -C(CH₃)₃ (tert-Butyl) | 1.32 | Singlet | 9H |

These assignments are consistent with the known effects of the electron-withdrawing sulfonyl group and the carbamate moiety on the electronic environment of the nearby protons.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the molecular formula C₁₄H₂₁NO₅S, the expected exact mass is 315.11404 Da. nih.gov HRMS analysis can confirm this mass with high precision, typically within a few parts per million (ppm), which serves as unambiguous evidence for the compound's elemental composition. The observed isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ³⁴S, must also match the theoretical pattern calculated for the proposed formula, further validating the compound's identity.

Mass spectrometry is also a sensitive method for identifying and characterizing potential degradation products or impurities. The fragmentation pattern of the parent molecule in the mass spectrometer can offer insights into its stability and potential decomposition pathways. Common fragmentation of tert-butylated compounds involves the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (B52900) (C₄H₈, 56 Da). libretexts.org For this compound, characteristic fragments observed in Gas Chromatography-Mass Spectrometry (GC-MS) include ions with m/z values of 137, 118, and 200, which can be attributed to various cleavages of the molecular structure, likely involving the mesitylsulfonyl moiety. nih.gov By monitoring for the appearance of ions corresponding to potential degradation products, such as hydrolysis of the carbamate or cleavage of the N-O bond, MS can be used to assess the stability of the compound under various conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of the carbamate group is indicated by a strong absorption band for the carbonyl (C=O) stretch, typically found in the region of 1700-1750 cm⁻¹. The N-H bond of the carbamate gives rise to a stretching vibration in the range of 3200-3400 cm⁻¹. The sulfonyl group (S=O) is characterized by two strong stretching absorptions, an asymmetric stretch usually between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and mesityl methyl groups is observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. udel.eduwpmucdn.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | ~3030 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| C=O (Carbamate) | Stretch | 1700 - 1750 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretch | 1140 - 1180 |

Purity Quantification and Impurity Profiling

The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC), typically in a reverse-phase (RP) mode. chemicalbook.com This technique separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for this compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. chemicalbook.com The compound is detected using a UV detector, as the aromatic mesityl group provides strong chromophoric activity. The purity is quantified by measuring the area of the peak corresponding to the main compound as a percentage of the total area of all detected peaks. Commercial suppliers often report purities of ≥95% or ≥97% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Impurity profiling involves the identification and quantification of impurities present in a sample. For this compound, potential impurities can originate from the starting materials or side reactions during its synthesis. The synthesis typically involves the reaction of mesitylene-2-sulfonyl chloride with tert-butyl N-hydroxycarbamate in the presence of a base like triethylamine (B128534). chemicalbook.comrsc.org Therefore, potential impurities could include:

Unreacted mesitylene-2-sulfonyl chloride

Unreacted tert-butyl N-hydroxycarbamate

By-products from side reactions

The HPLC method used for purity analysis can also be employed for impurity profiling. chemicalbook.com By comparing the retention times of peaks in the sample chromatogram to those of known standards, specific impurities can be identified. For unknown impurities, the HPLC system can be coupled with a mass spectrometer (LC-MS) to obtain molecular weight and structural information, facilitating their identification.

Stability and Storage Considerations

Hygroscopicity and Storage under Inert Atmosphere

tert-Butyl (mesitylsulfonyl)oxycarbamate is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. chemicalbook.com This property necessitates specific storage conditions to prevent degradation. It is recommended to store the compound in a refrigerator or freezer under an inert atmosphere. chemicalbook.comsigmaaldrich.com The use of an inert atmosphere, such as argon or nitrogen, is crucial to displace moisture-laden air, thereby preserving the compound's quality.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Refrigerator or Freezer | chemicalbook.comsigmaaldrich.com |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | chemicalbook.com |

| Container | Tightly sealed | - |

Formation of Degradation Products and Impact on Reactivity

Detailed studies specifically identifying the degradation products of this compound are not extensively documented in publicly available literature. However, based on the general chemical nature of carbamates and sulfonyl esters, hydrolysis is a potential degradation pathway, especially given the compound's hygroscopic nature. The presence of moisture could lead to the cleavage of the ester or carbamate (B1207046) linkages, potentially yielding mesitylenesulfonic acid, tert-butanol, carbon dioxide, and hydroxylamine (B1172632) derivatives.

The formation of such impurities would likely have a significant impact on the reactivity and efficacy of the reagent. For instance, in its primary application as an aminating agent, the presence of hydrolysis byproducts could lead to reduced yields and the formation of unwanted side products in sensitive chemical transformations.

Influence of Temperature on Stability

Emerging Research Directions and Future Perspectives

Novel Reactivity and Synthetic Transformations

While the primary application of tert-butyl (mesitylsulfonyl)oxycarbamate is as a stable precursor to a reactive aminating agent for aziridination, recent studies have highlighted the broader synthetic utility of its deprotected form, O-mesitylenesulfonylhydroxylamine (MSH). impurity.comresearchgate.netchemicalbook.com The Boc-protected compound serves as a bench-stable solid that, upon N-Boc deprotection under acidic conditions, unveils the highly reactive MSH intermediate. researchgate.net

Emerging research has demonstrated that MSH is a versatile reagent capable of participating in a variety of transformations beyond simple amination:

Hydrogenation Reactions : MSH has been identified as an efficient reagent for the selective hydrogenation of the olefin bond in electron-deficient α,β-unsaturated carbonyl compounds. chemrxiv.org This method provides a valuable alternative to traditional hydrogenation procedures. chemrxiv.org

Beckmann Rearrangement : The direct synthesis of secondary amides from ketones has been achieved through a Beckmann rearrangement facilitated by MSH. chemrxiv.org

C–C Amination via aza-Hock Rearrangement : A novel, mild, and chemoselective method for C–C aminations of secondary benzyl (B1604629) alcohols and simple alkylarenes utilizes arylsulfonyl hydroxylamines. nih.gov The reaction is proposed to proceed through an aza-Hock rearrangement, showcasing a sophisticated bond-forming strategy. nih.gov Sterically hindered N-Boc arylsulfonyl hydroxylamines, including a related derivative, tert-butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate, have shown good performance in these transformations. nih.gov

These examples underscore a shift towards leveraging the unique reactivity of the O-arenesulfonylhydroxylamine core for complex molecular rearrangements and functional group interconversions. chemrxiv.orgnih.govchemicalbook.com

Applications in Materials Science

Currently, the application of this compound specifically within the field of materials science and polymer chemistry is not well-documented in publicly available research. While the tert-butyl carbamate (B1207046) (Boc) group is widely used in polymer chemistry as a protecting group for amine functionalities, and monomers like tert-butyl acrylate (B77674) are common, direct integration of the title compound into polymer backbones or as a functional additive for materials has not been reported. researchgate.netuobaghdad.edu.iq This represents a largely unexplored area where the compound's reactivity could potentially be harnessed for creating novel polymers or functionalizing material surfaces.

Integration with Flow Chemistry Techniques

The adaptation of synthetic routes involving this compound to continuous flow chemistry is a promising future direction. Although specific flow chemistry protocols for this reagent are not yet established, the broader success of flow synthesis for related processes, such as Buchwald-Hartwig amination and the manufacturing of various carbamate-containing active pharmaceutical ingredients (APIs), suggests high potential. rsc.orgmdpi.comthieme-connect.de

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, which would be beneficial when handling the highly reactive intermediates generated from this compound. The ability to precisely control temperature, pressure, and reaction time in a continuous flow reactor could enhance the yield and selectivity of aminative cyclizations and other transformations while minimizing the risks associated with the accumulation of unstable species. researchgate.netresearchgate.net

Advanced Stereoselective Synthesis

This compound is a key reagent in the field of advanced stereoselective synthesis, primarily for the enantioselective aziridination of α,β-unsaturated aldehydes. impurity.comchemicalbook.com The generation of a reactive aminating reagent from this stable precursor engages alkenes in a highly stereospecific manner, making it a valuable tool for creating chiral building blocks. researchgate.net

Furthermore, the deprotected derivative, MSH, is utilized for the stereospecific imination of sulfinates to produce enantiopure sulfoximines. This transformation is crucial for synthesizing novel sulfoximine (B86345) derivatives that can be incorporated into complex molecules like pseudopeptides, highlighting the reagent's importance in asymmetric synthesis. The development of such stereospecific reactions is critical for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Exploration in Medicinal Chemistry beyond Current Applications

The utility of O-arenesulfonylhydroxylamines, including MSH derived from the title compound, is finding increasing application in medicinal and agrochemical research. researchgate.netchemicalbook.com The ability to introduce nitrogen-containing functionalities with high precision makes it an important tool in the synthesis of biologically active molecules. For instance, MSH has been used in the synthesis of N-iminoacenaphthenequinoxalines, which are precursors to compounds evaluated for antitumoral activity against lymphocytic leukemia.

A significant emerging application lies in the field of chemical biology, specifically in the modification of proteins. The deprotected reagent, O-mesitylenesulfonylhydroxylamine (MSH), induces a robust and efficient oxidative elimination of cysteine residues to dehydroalanine (B155165) on protein surfaces. This reaction is highly specific and is compatible with other sensitive amino acids, such as methionine. The mechanism involves the conversion of the cysteine thioether into a reactive intermediate that readily eliminates to form the dehydroalanine residue.

The MSH-induced conversion of cysteine to dehydroalanine represents a direct and controlled interaction with protein structures. This transformation provides a powerful tool for protein engineering, as the newly formed dehydroalanine residue can serve as a chemical handle for further modifications. For example, it allows for the conjugate addition of various sulfur nucleophiles, enabling access to a range of post-translationally modified proteins.

Crucially, this process is reversible and switchable. Treatment of the resulting thioether with MSH again regenerates the dehydroalanine, allowing for a "functional switch" by the subsequent addition of a different thiol. This capability to selectively modify and then re-modify proteins on their surface opens up new avenues for studying protein function, developing novel bioconjugates, and designing therapeutic proteins with tailored properties.

Modulation of Cellular Processes

Currently, there is a significant gap in the scientific literature specifically detailing the modulation of cellular processes by this compound. However, the reactivity of its functional groups suggests potential interactions that could influence cellular behavior. For instance, compounds containing tert-butyl groups have been studied for their effects on cellular proliferation and cell cycle progression. nih.gov Research on other molecules, such as tert-butylhydroquinone (B1681946) (TBHQ), has shown that its biological activities, including effects on cell proliferation and apoptosis, are linked to its oxidative conversion to metabolites. nih.gov

Future research could investigate whether this compound or its potential metabolites can influence key cellular events.

Potential Areas for Future Investigation:

Cell Viability and Proliferation: Assessing the compound's effect on the growth and division of various cell lines.

Cell Cycle Analysis: Determining if the compound causes arrest at specific phases of the cell cycle.

Apoptosis and Necrosis: Investigating the potential for the compound to induce programmed cell death or other forms of cellular demise.

Oxidative Stress: Examining whether the compound or its metabolites can induce the production of reactive oxygen species (ROS), a key factor in many cellular processes and pathologies. nih.govrbmb.net

Molecular Mechanisms of Interaction with Biomolecules

The precise molecular mechanisms by which this compound interacts with biomolecules are not yet elucidated. The compound's structure, featuring an electrophilic sulfonyl group and a carbamate moiety, suggests a potential for covalent and non-covalent interactions with cellular macromolecules.

The sulfonyl group could potentially react with nucleophilic residues on proteins, such as the thiol groups of cysteine residues or the imidazole (B134444) groups of histidine residues. Such interactions could lead to the modification of protein structure and function, thereby altering enzymatic activity or signaling pathways.

Table 1: Potential Molecular Interactions and Their Consequences

| Potential Interacting Biomolecule | Type of Interaction | Possible Consequence |

| Proteins (e.g., enzymes, receptors) | Covalent modification via sulfonyl group | Alteration of protein function, enzyme inhibition |

| Non-covalent binding (e.g., hydrogen bonding) | Modulation of protein conformation and activity | |

| Nucleic Acids (DNA/RNA) | Intercalation or covalent modification | Potential for genotoxicity or interference with replication/transcription |

| Lipids | Interaction with cell membranes | Alteration of membrane fluidity and permeability |

Future studies employing techniques such as mass spectrometry-based proteomics could identify specific protein targets of this compound. Furthermore, computational docking studies could predict the binding modes and affinities of the compound with various biological targets, providing a rationale for observed cellular effects.

Potential in Targeting Specific Biological Pathways

Given the fundamental role of the pathways that could theoretically be affected by a reactive molecule like this compound, there is a broad scope for future research. Metabolic reprogramming is a key area where such a compound might exert an influence. nih.gov For example, studies on other compounds have shown that modifying metabolic pathways, such as fatty acid oxidation or glycolysis, can have significant effects on cell fate and chemoresistance in cancer cells. nih.gov

Table 2: Potential Biological Pathways for Investigation

| Biological Pathway | Rationale for Investigation | Potential Therapeutic Implication |

| Cell Signaling Pathways | The compound's reactivity could lead to the modification of key signaling proteins (e.g., kinases, phosphatases). | Modulation of pathways involved in cancer, inflammation, or metabolic disorders. |

| Metabolic Pathways | Interaction with metabolic enzymes could alter cellular energy production and biosynthesis. | Development of agents that target the metabolic vulnerabilities of diseased cells. nih.gov |

| DNA Damage Response | If the compound interacts with DNA, it could activate pathways involved in DNA repair, cell cycle arrest, or apoptosis. | Exploration of potential applications in cancer therapy. |

| Redox Homeostasis | The compound could influence the balance of oxidants and antioxidants within the cell. | Investigation of its role in diseases associated with oxidative stress. nih.gov |

The exploration of this compound's effects on these pathways could uncover novel therapeutic opportunities. A deep understanding of its metabolic and cellular impact is essential for deciphering its potential roles in both health and disease. nih.gov

常见问题

Q. What are the critical physicochemical properties of tert-Butyl (mesitylsulfonyl)oxycarbamate that influence its experimental handling?

Answer: Key properties include:

- Melting Point : Similar tert-butyl carbamates exhibit melting points between 103–124°C, requiring controlled heating during dissolution .

- Solubility : Expected to be polar-aprotic solvent-soluble (e.g., DCM, THF) based on analogous carbamates; test solubility incrementally to avoid precipitation .

- Stability : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis, as tert-butyl esters are prone to acid/base degradation .

Methodological Note : Pre-characterize the compound via NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹) before use .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) and a water/acetonitrile gradient to quantify purity (>98% for synthetic intermediates) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns to rule out sulfonate or carbamate degradation .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side-product formation during synthesis?

Answer:

- Temperature Control : Maintain ≤0°C during mesitylsulfonyl chloride coupling to reduce ester hydrolysis; monitor via TLC (Rf shift) .

- Catalyst Screening : Test coupling agents (e.g., DCC, EDC·HCl) in anhydrous DMF to improve carbamate bond formation yields .

- Workup Strategy : Quench reactions with ice-cold NaHCO₃ to neutralize excess sulfonyl chloride and extract with EtOAc to isolate the product .

Data Contradiction Tip : If yields diverge from theoretical predictions, perform kinetic studies (e.g., in situ IR to track reactant consumption) .